BenchChemオンラインストアへようこそ!

Dclk1-IN-1

Chemical Probe Kinase Selectivity Bromodomain Inhibition

Dclk1-IN-1 is the premier, selective in vivo-compatible chemical probe for DCLK1/2 kinase (IC50: 9.5 nM/31 nM), outperforming multi-targeted alternatives like LRRK2-IN-1 and XMD8-92. Designed to eliminate confounding off-target activity common to other tool compounds (e.g., ERK5, BRD4, LRRK2), it ensures unambiguous target validation in PDAC, RCC, and tumor immunology models. With 81% oral bioavailability and validated modulation of stemness and EMT markers, choose this for definitive DCLK1-dependent phenotypic attribution. Ideal for chronic oral dosing synergy studies with immune checkpoint inhibitors.

Molecular Formula C26H28F3N7O2
Molecular Weight 527.5 g/mol
Cat. No. B2810938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDclk1-IN-1
Molecular FormulaC26H28F3N7O2
Molecular Weight527.5 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C4C(=N3)N(C5=CC=CC=C5C(=O)N4CC(F)(F)F)C)OC
InChIInChI=1S/C26H28F3N7O2/c1-33-10-12-35(13-11-33)17-8-9-19(22(14-17)38-3)31-25-30-15-21-23(32-25)34(2)20-7-5-4-6-18(20)24(37)36(21)16-26(27,28)29/h4-9,14-15H,10-13,16H2,1-3H3,(H,30,31,32)
InChIKeyOQFCHSFVWSLDAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Dclk1-IN-1: A Validated Chemical Probe for Doublecortin-Like Kinase 1 with In Vivo Compatibility


Dclk1-IN-1 (CAS: 2222635-15-4) is a small-molecule ATP-competitive kinase inhibitor classified as a selective, in vivo-compatible chemical probe for the doublecortin-like kinase 1 (DCLK1) and DCLK2 [1]. It was developed through chemoproteomic profiling and structure-based design to address the lack of selective tool compounds for investigating DCLK1 biology [2]. The compound exhibits high binding affinity for DCLK1 (IC50 9.5 nM) and DCLK2 (IC50 31 nM) and is orally bioavailable (81% in mice) .

Why Dclk1-IN-1 Cannot Be Replaced by LRRK2-IN-1 or XMD8-92 in DCLK1-Dependent Studies


Substituting Dclk1-IN-1 with commonly available kinase inhibitors that exhibit off-target DCLK1 activity (e.g., LRRK2-IN-1, XMD8-92) introduces significant confounding variables that undermine experimental interpretation. Dclk1-IN-1 was specifically designed from the LRRK2-IN-1 scaffold to eliminate potent inhibition of the bromodomain protein BRD4 and to improve selectivity against other kinases [1]. While LRRK2-IN-1 potently inhibits LRRK2 (IC50 13 nM) and DCLK2 (IC50 45 nM), it also targets at least 12 other kinases at <10 µM . Similarly, XMD8-92 is a known ERK5 inhibitor with significant DCLK1 and BRD4 off-target activity [1]. In contrast, Dclk1-IN-1 exhibits no significant activity against ERK5, ACK, BRD4, and LRRK2, providing a cleaner pharmacological tool . This selectivity is critical for accurately attributing observed phenotypic effects to DCLK1 inhibition rather than to confounding off-target pathways.

Quantitative Evidence for Dclk1-IN-1 Differentiation vs. LRRK2-IN-1, XMD8-92, and DCLK1-IN-2


Dclk1-IN-1 Demonstrates >100-Fold Selectivity for DCLK1 Over BRD4 vs. LRRK2-IN-1 Scaffold

Dclk1-IN-1 was designed from the LRRK2-IN-1 scaffold specifically to eliminate potent BRD4 bromodomain inhibition, a major off-target liability. In cellular thermal shift assays (CETSA), LRRK2-IN-1 engaged BRD4 at 1 µM, whereas Dclk1-IN-1 showed no significant thermal stabilization of BRD4 at the same concentration [1]. This represents a marked improvement in selectivity: LRRK2-IN-1's IC50 for BRD4 is reported as 1.1 µM, while Dclk1-IN-1's is >10 µM [2].

Chemical Probe Kinase Selectivity Bromodomain Inhibition

Dclk1-IN-1 Achieves ~18-Fold Superior DCLK1 Binding Affinity vs. DCLK1-IN-2

Dclk1-IN-1 binds DCLK1 with an IC50 of 9.5 nM in binding assays . In contrast, DCLK1-IN-2 (Compound I-5), a purine-based DCLK1 inhibitor developed subsequently, exhibits a binding IC50 of 171.3 nM [1].

Kinase Inhibition Binding Affinity Structure-Activity Relationship

Dclk1-IN-1 Exhibits 81% Oral Bioavailability, Enabling Robust In Vivo Studies Without Intravenous Administration

Dclk1-IN-1 demonstrates a favorable pharmacokinetic profile in mice following oral administration, with a half-life of 2.09 hours, an area under the curve (AUC) of 5,506 h·ng/mL, and 81% oral bioavailability [1]. This level of oral bioavailability is a defining characteristic for a chemical probe intended for in vivo use.

In Vivo Pharmacology Pharmacokinetics Oral Bioavailability

Dclk1-IN-1 Validated for Use with Gatekeeper Mutation (G532A) for Rigorous On-Target Control

A critical feature of a high-quality chemical probe is the availability of a matched resistant mutant to confirm on-target effects. Dclk1-IN-1 is part of a validated 'toolkit' that includes the DCLK1 gatekeeper mutant G532A, which confers resistance to the inhibitor while maintaining kinase activity [1]. This is in contrast to many other DCLK1 inhibitors that lack a defined resistance mutation, making it difficult to rule out off-target contributions to observed phenotypes.

Chemical Biology Kinase Inhibitor Resistance Target Validation

Dclk1-IN-1 Suppresses PD-L1 Expression and Enhances Anti-Tumor Immunity in RCC Models

In renal cell carcinoma (RCC) cell lines (ACHN, 786-O, Caki-1), treatment with Dclk1-IN-1 at 10 µM for 48 hours significantly reduced PD-L1 protein expression. Furthermore, in co-culture assays with peripheral blood monocytes (PBMCs) or T-cell expanded PBMCs, Dclk1-IN-1 significantly increased immune-mediated cytotoxicity against RCC cells, and this effect was enhanced in combination with anti-PD1 therapy [1].

Immuno-Oncology Combination Therapy Renal Cell Carcinoma

Dclk1-IN-1 Exhibits No Significant Activity Against ERK5, ACK, and LRRK2, in Contrast to LRRK2-IN-1 and XMD8-92

Selectivity profiling demonstrates that Dclk1-IN-1 exhibits no significant activity against a panel of kinases commonly inhibited by structurally related compounds, including ERK5, ACK (TNK2), and LRRK2 . In contrast, LRRK2-IN-1 is a potent LRRK2 inhibitor (IC50 13 nM) and XMD8-92 is a known ERK5 inhibitor [1].

Kinase Selectivity Profiling Off-Target Activity Chemical Probe Validation

Optimal Application Scenarios for Dclk1-IN-1 in Cancer and Immuno-Oncology Research


Investigating DCLK1 Kinase-Dependent Signaling in Pancreatic Ductal Adenocarcinoma (PDAC)

Dclk1-IN-1 is validated in patient-derived PDAC organoid models, where it modulates pathways associated with cell motility as revealed by phosphoproteomics [1]. Its high potency and selectivity make it the preferred tool for dissecting DCLK1 kinase function in PDAC, especially when used with the G532A resistant mutant control.

Probing the Role of DCLK1 in Cancer Stemness and Epithelial-Mesenchymal Transition (EMT)

In renal cell carcinoma (RCC) models, Dclk1-IN-1 treatment downregulates pluripotency factors and EMT markers (c-MET, c-MYC, N-Cadherin) and inhibits colony formation, migration, and invasion [2]. This makes it a critical tool for studying the link between DCLK1 kinase activity and stem-like properties in solid tumors.

Evaluating DCLK1 Inhibition as a Strategy to Enhance Anti-Tumor Immunity

Dclk1-IN-1 reduces PD-L1 expression on tumor cells and enhances T-cell-mediated cytotoxicity in co-culture models [2]. It is suitable for preclinical studies exploring the combination of DCLK1 inhibition with immune checkpoint blockade (e.g., anti-PD1) to overcome immune evasion.

In Vivo Pharmacodynamic and Efficacy Studies in Murine Cancer Models

With 81% oral bioavailability and a well-characterized mouse PK profile (t1/2 = 2.09 h, AUC = 5,506 h·ng/mL) [1], Dclk1-IN-1 is an ideal candidate for chronic oral dosing in syngeneic or xenograft tumor models to assess target engagement and anti-tumor efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dclk1-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.